Fibrin

Vue d'ensemble

Description

La fibrine est une protéine fibreuse, non globulaire, qui joue un rôle crucial dans la coagulation du sang. Elle est formée par l'action de l'enzyme thrombine sur le fibrinogène, une protéine soluble produite par le foie et présente dans le plasma sanguin. Lorsque des lésions tissulaires provoquent des saignements, le fibrinogène est converti en fibrine au niveau de la plaie, formant de longues chaînes fibreuses qui s'emmêlent aux plaquettes et créent une masse spongieuse. Cette masse durcit et se contracte progressivement pour former un caillot sanguin, stoppant ainsi efficacement le saignement .

Méthodes De Préparation

La fibrine peut être préparée sous différentes formes, notamment la fibrine riche en plaquettes (PRF) et la fibrine riche en plaquettes avancée (A-PRF). La préparation implique une centrifugation du sang à différentes vitesses et pendant différents temps pour séparer les composants. Par exemple, un protocole de 700 g pendant 8 minutes est optimal pour produire une PRF solide avec un rendement élevé en plaquettes et en leucocytes . De plus, l'ajout de chlorure de calcium au plasma riche en plaquettes (PRP), suivi d'une centrifugation, convertit le fibrinogène en fibrine, formant une matrice qui contient des plaquettes viables .

Analyse Des Réactions Chimiques

La fibrine subit plusieurs types de réactions, principalement impliquant sa formation et sa dégradation. La conversion du fibrinogène en fibrine est catalysée par la thrombine, qui clive les fibrinopeptides du fibrinogène, initiant la polymérisation de la fibrine. Les monomères de fibrine résultants interagissent pour former des protofibrilles, qui s'agrègent latéralement pour créer des fibres et un réseau tridimensionnel . La fibrine est également soumise à la fibrinolyse, où l'enzyme plasmine digère la fibrine à des résidus de lysine spécifiques, décomposant le caillot .

Applications De Recherche Scientifique

La fibrine a de nombreuses applications en recherche scientifique, notamment en médecine et en biologie. Elle est largement utilisée dans la cicatrisation des plaies et la régénération tissulaire en raison de sa capacité à former un échafaudage pour la migration cellulaire et la croissance tissulaire . Les matériaux à base de fibrine sont également utilisés dans les systèmes d'administration de médicaments, où ils agissent comme supports pour la libération prolongée de médicaments . De plus, la fibrine est utilisée dans le développement de dispositifs et de matériaux biomédicaux, tels que les hydrogels et les nanofibres, pour diverses applications thérapeutiques .

5. Mécanisme d'Action

Le mécanisme d'action de la fibrine implique sa formation à partir du fibrinogène sous l'action de la thrombine. La thrombine clive les fibrinopeptides du fibrinogène, ce qui conduit à la polymérisation des monomères de fibrine en un réseau de fibrine. Ce réseau s'emmêle aux plaquettes et forme un bouchon hémostatique ou un caillot sur le site d'une blessure . La réticulation de la fibrine par le facteur XIII stabilise davantage le caillot, le rendant plus résistant aux contraintes mécaniques .

Mécanisme D'action

The mechanism of action of fibrin involves its formation from fibrinogen through the action of thrombin. Thrombin cleaves fibrinopeptides from fibrinogen, leading to the polymerization of this compound monomers into a this compound network. This network entangles platelets and forms a hemostatic plug or clot over a wound site . The cross-linking of this compound by factor XIII further stabilizes the clot, making it more resistant to mechanical stress .

Comparaison Avec Des Composés Similaires

La fibrine est souvent comparée au fibrinogène, son précurseur, et à d'autres facteurs de coagulation tels que la thrombine. Le fibrinogène est une glycoprotéine soluble qui est convertie en fibrine insoluble au cours du processus de coagulation . La thrombine, quant à elle, est l'enzyme responsable de la catalyse de cette conversion . La fibrine est unique par sa capacité à former un réseau stable et tridimensionnel qui fournit un support structurel aux caillots sanguins, la distinguant des autres facteurs de coagulation .

Des composés similaires comprennent :

Fibrinogène : Le précurseur soluble de la fibrine.

Thrombine : L'enzyme qui convertit le fibrinogène en fibrine.

Plasmine : L'enzyme impliquée dans la dégradation de la fibrine pendant la fibrinolyse

Les propriétés uniques de la fibrine et son rôle crucial dans l'hémostase et la cicatrisation des plaies en font un composé précieux dans la recherche et les applications cliniques.

Propriétés

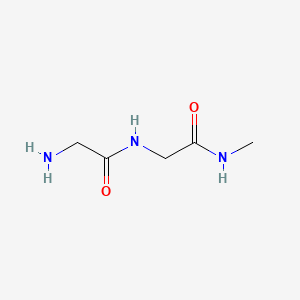

IUPAC Name |

2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVNKXGVNDBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864142 | |

| Record name | Glycyl-N-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92235-99-9, 9001-31-4 | |

| Record name | Glycyl-N-methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fibrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fibrins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-N-METHYLGLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)

![6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1330796.png)

![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)